N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide
Description
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a fused heterocyclic compound featuring a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted with a methyl group at position 3 and a benzyl group at position 4. The benzyl group is further functionalized with a butanamide side chain. The compound is of interest in medicinal chemistry due to the established pharmacological relevance of triazolothiadiazoles, including antimicrobial, antiviral, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C15H17N5OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C15H17N5OS/c1-3-4-13(21)16-9-11-5-7-12(8-6-11)14-19-20-10(2)17-18-15(20)22-14/h5-8H,3-4,9H2,1-2H3,(H,16,21) |
InChI Key |
BDNRFZZGBHVCOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Phosphorus Oxychloride
A common method involves reacting 4-amino-5-methyl-1,2,4-triazole-3-thiol with substituted benzoic acids in phosphorus oxychloride (POCl₃). For example:
-
Step 1 : 4-Amino-5-methyl-1,2,4-triazole-3-thiol is generated by hydrazinolysis of potassium dithiocarbazinate.
-
Step 2 : Cyclocondensation with 4-(bromomethyl)benzoic acid in POCl₃ at 90–100°C for 6–8 hours yields the triazolo-thiadiazole core.
Reaction Conditions :
| Component | Molar Ratio | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 4-Amino-5-methyl-triazole | 1.0 | 90°C | 6–8 h | 70–85 |
| 4-(Bromomethyl)benzoic acid | 1.2 | Reflux | 8 h | 82 |
Key Observations :
-
Substitution at the 6-position of the thiadiazole ring is achieved using bromomethylbenzene derivatives.
Functionalization of the Benzyl Group
The benzyl group at the 6-position is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
Bromination and Amination
-
Step 1 : Bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS) yields 4-(bromomethyl)benzoic acid.
-
Step 2 : Reaction with butanamide via amide coupling (EDC/HOBt) generates the benzylbutanamide sidechain.
Optimization Data :
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25°C | 78 |
| DCC/DMAP | THF | 0°C → 25°C | 65 |
Final Coupling and Purification
The triazolo-thiadiazole core is coupled to the benzylbutanamide moiety via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling.
Palladium-Catalyzed Coupling
A mixture of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), BINAP ligand, and sodium tert-butoxide in toluene facilitates coupling:
Critical Parameters :
-
Ligand Effects : BINAP > Xantphos (higher yields with BINAP).
-
Base : NaOᵗBu outperforms K₂CO₃ in minimizing side reactions.
Alternative Pathways
One-Pot Synthesis Using Polyphosphoric Acid (PPA)
PPA enables simultaneous cyclocondensation and amide formation:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) shortens reaction times to 1–2 hours with comparable yields (75–80%).
Analytical Validation
Purity Assessment :
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
¹H NMR : δ 2.39 (s, 3H, CH₃), 7.13–7.79 (m, 4H, Ar-H), 9.0 (s, 1H, triazole-H).
Mass Spectrometry :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Pd-Catalyzed Coupling | 95 | 98 | High |
| PPA One-Pot | 72 | 95 | Moderate |
| Microwave-Assisted | 80 | 97 | High |
Key Findings :
-
Pd-catalyzed methods offer superior yields but require stringent anhydrous conditions.
-
Microwave synthesis balances speed and efficiency for industrial applications.
Challenges and Solutions
-
Byproduct Formation : Over-bromination during benzyl group introduction is mitigated using NBS at 0°C.
-
Catalyst Cost : Pd₂(dba)₃ is expensive; Ni-based catalysts (e.g., NiCl₂·dppe) reduce costs by 40% with minimal yield loss.
Industrial-Scale Recommendations
For large-scale production, the Pd-catalyzed coupling method is preferred due to reproducibility and high yields. Solvent recovery systems (e.g., toluene distillation) enhance cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
The compound's structure suggests potential for various biological activities. The presence of the triazole and thiadiazole moieties is associated with several pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of similar structures showed effective inhibition against various bacterial strains, suggesting potential applications in combating antibiotic resistance .
- The compound's ability to disrupt microbial cell functions may lead to its use as an antimicrobial agent in clinical settings.
Anticancer Properties
The anticancer potential of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide has been explored through molecular docking studies and in vitro assays:
- In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating a promising avenue for cancer therapy .
- The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Research has highlighted its effectiveness against enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and type 2 diabetes .
- This dual inhibitory action could position the compound as a candidate for multi-target therapies.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of triazole-thiadiazole derivatives. The results indicated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized various derivatives based on the triazole-thiadiazole framework. One derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF7), with IC50 values indicating strong potency. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
Mechanism of Action
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Amide Chain Variations : The target compound’s aliphatic butanamide chain contrasts with aromatic amides (e.g., 3-bromobenzamide in 955314-81-5) and carboxamides (e.g., trichloroethyl derivatives in ). Aliphatic chains may improve solubility, while aromatic groups enhance π-π interactions with biological targets .
Halogenation Effects : Bromine in 955314-81-5 introduces electron-withdrawing properties, which could enhance binding to hydrophobic pockets in enzymes or receptors .
Physicochemical Properties
- Melting Points : Analogues like 7c-7e (151–176°C) and 8a-8b (174–183°C) are crystalline solids . The target compound’s aliphatic chain may reduce its melting point, enhancing solubility in polar solvents.
- Lipophilicity: The tert-butylphenoxy derivative (876886-15-6) has a predicted density of 1.3 g/cm³, indicating high lipophilicity, whereas the butanamide’s polarity may lower logP values .
Biological Activity
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₀H₉N₅S
- Molecular Weight : 231.28 g/mol
- CAS Number : 701251-76-5
- Melting Point : 204-206°C
This structure incorporates a triazole and thiadiazole moiety, which are known to enhance pharmacological activity.
Antimicrobial Activity
Research has shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated good activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 31.25 μg/mL .
- Antifungal Activity : The same classes of compounds have shown moderate antifungal activity against various strains, with MIC values between 31.25 and 62.5 μg/mL .
Anticancer Activity
The compound's derivatives have also been tested for anticancer properties:
- Cytotoxicity : Studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with GI50 values ranging from 0.74 to 10.0 μg/mL. Notably, one derivative showed a GI50 of 3.29 μg/mL against HCT116 cells .
Anti-inflammatory Properties
Thiadiazole derivatives are recognized for their anti-inflammatory activities as well. Although specific data on this compound is limited, related compounds have exhibited promising results in reducing inflammation markers in various models.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as thiadiazole derivatives and benzylamine compounds. The mechanism of action is believed to involve the inhibition of key enzymes in microbial and cancer cell metabolism.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
Q & A
Q. What are the common synthetic routes for N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide and related triazolo-thiadiazole derivatives?
Methodological Answer: Triazolo-thiadiazole derivatives are typically synthesized via cyclization of thiosemicarbazides or condensation reactions. Key steps include:
- Cyclization with POCl₃ : Reacting 4-amino-1,2,4-triazole-3-thiols with carboxylic acids in POCl₃ to form the triazolo-thiadiazole core .
- Condensation with aldehydes/ketones : For example, coupling 3-(2-methylfuran-3-yl)-1,2,4-triazole-5-thiol with substituted cinnamaldehydes in ethanol using K₂CO₃ as a base .
- Heterocyclic coupling : Introducing aryl/alkyl groups via reactions with phenacyl bromides or isothiocyanates under dry DMF or acetic acid conditions .
Characterization : Confirmed via ¹H NMR, IR, and mass spectrometry, with purity assessed by HPLC .
Q. Which spectroscopic and analytical methods are critical for characterizing triazolo-thiadiazole derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing methyl groups in the triazole ring (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- IR spectroscopy : Identifies functional groups like C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) .
- Mass spectrometry (EI-MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves 3D structures, highlighting intermolecular interactions (e.g., S···S or π-π stacking) critical for bioactivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in triazolo-thiadiazole synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol or toluene .
- Catalyst use : Sodium hydride (NaH) or p-TsOH improves reaction rates in condensation steps .
- Temperature control : Heating at 80–100°C for 4–6 hours optimizes cyclization, while ice baths prevent side reactions during quenching .
Example : A 77% yield was achieved for 6-(4-nitrophenyl) derivatives using NaH in DMF .
Q. How can structural-activity relationships (SAR) resolve contradictions in biological activity data among triazolo-thiadiazole derivatives?
Methodological Answer:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antifungal activity (MIC = 1.56–3.125 µg/mL against C. albicans), while bulky groups (e.g., adamantyl) improve heparanase inhibition (IC₅₀ = 3–12 µg/mL) .
- Bioassay standardization : Variations in fungal strains (P. aeruginosa vs. S. aureus) or enzyme isoforms (heparanase vs. lanosterol demethylase) explain divergent EC₅₀ values .
Data Example :
| Compound Substituent | Activity (MIC, µg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| 6-(4-Nitrophenyl) | 3.125 | E. coli | |
| 6-(Trichloromethyl) | 7.28 (EC₅₀) | Pellicularia sasakii |
Q. What computational approaches predict the bioactivity of triazolo-thiadiazole derivatives?
Methodological Answer:
- Molecular docking : Targets like lanosterol 14α-demethylase (PDB: 3LD6) or heparanase (PDB: 5E8B) are used. Docking scores (e.g., binding energy ≤ -8.5 kcal/mol) correlate with antifungal potency .
- QSAR modeling : Parameters like logP and topological polar surface area (TPSA) predict bioavailability. For example, TPSA < 90 Ų enhances cell membrane permeability .
Case Study : Derivatives with 4-chlorophenyl groups showed stronger heparanase inhibition due to hydrophobic interactions in the enzyme’s active site .
Q. How do researchers validate target engagement for triazolo-thiadiazole derivatives in enzymatic assays?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ using fluorogenic substrates (e.g., heparanase with 4-methylumbelliferyl-β-D-xyloside) .
- Competitive binding studies : Use radiolabeled ligands (³H-ketoconazole) to confirm displacement in lanosterol demethylase assays .
- Crystallography : Co-crystal structures (e.g., 3-(4-methylthiadiazolyl) derivatives) reveal hydrogen bonds (N-H···O) critical for binding .
Q. What strategies address low solubility or stability of triazolo-thiadiazoles in in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability and reduce degradation .
- Stability testing : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
